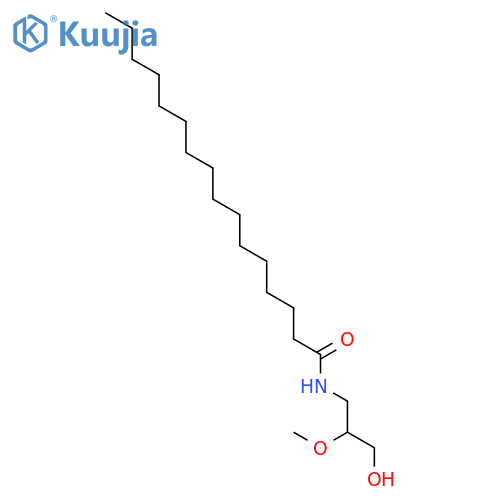Cas no 112988-96-2 ((±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide)

112988-96-2 structure
商品名:(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide
(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide 化学的及び物理的性質
名前と識別子
-
- (±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide
- N-(3-Hydroxy-2-Methoxypropyl)-hexadecanaMide
- N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- 112988-96-2
- starbld0004679
- ( inverted exclamation markA)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide
- DTXSID30554364
- N-(3-Hydroxy-2-methoxypropyl)palmitamide
- (+/-)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide
- DB-289605
-
- インチ: InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23)
- InChIKey: BYJBRCRLFRIREO-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCC(=O)NCC(CO)OC
計算された属性
- せいみつぶんしりょう: 343.30900
- どういたいしつりょう: 343.30864417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 18
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 504.9±40.0 °C at 760 mmHg
- フラッシュポイント: 259.2±27.3 °C
- PSA: 62.05000
- LogP: 5.43150
- じょうきあつ: 0.0±2.9 mmHg at 25°C
(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H946210-50mg |
(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide |
112988-96-2 | 50mg |
$201.00 | 2023-05-18 | ||
| TRC | H946210-500mg |
(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide |
112988-96-2 | 500mg |
$1596.00 | 2023-05-18 |
(±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
112988-96-2 ((±)-N-(3-Hydroxy-2-methoxypropyl)-hexadecanamide) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
